1-(2,4-Dimethylthiazol-5-yl)hexane-1,3-dione

Regiochemistry Structure–Activity Relationship Synthetic Intermediate

1-(2,4-Dimethylthiazol-5-yl)hexane-1,3-dione (CAS 1411467-76-9, C₁₁H₁₅NO₂S, MW 225.31) is a 2,4,5-trisubstituted thiazole that carries a fully acyclic hexane-1,3-dione side chain at the 5-position. The molecule belongs to the broader class of hetaryl-substituted 1,3-diones that have been claimed as pesticidal agents and enzyme-modulating scaffolds.

Molecular Formula C11H15NO2S
Molecular Weight 225.31 g/mol
Cat. No. B13637048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Dimethylthiazol-5-yl)hexane-1,3-dione
Molecular FormulaC11H15NO2S
Molecular Weight225.31 g/mol
Structural Identifiers
SMILESCCCC(=O)CC(=O)C1=C(N=C(S1)C)C
InChIInChI=1S/C11H15NO2S/c1-4-5-9(13)6-10(14)11-7(2)12-8(3)15-11/h4-6H2,1-3H3
InChIKeyYOJKPCVOGGPASJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,4-Dimethylthiazol-5-yl)hexane-1,3-dione – Structural Definition, Physicochemical Boundaries, and Procurement-Relevant Classification


1-(2,4-Dimethylthiazol-5-yl)hexane-1,3-dione (CAS 1411467-76-9, C₁₁H₁₅NO₂S, MW 225.31) is a 2,4,5-trisubstituted thiazole that carries a fully acyclic hexane-1,3-dione side chain at the 5-position . The molecule belongs to the broader class of hetaryl-substituted 1,3-diones that have been claimed as pesticidal agents and enzyme-modulating scaffolds [1]. Analytical data confirm that the compound exists as an equilibrium mixture of the 1,3-diketone and its enol tautomer [1-(2,4-dimethyl-1,3-thiazol-5-yl)-3-hydroxyhex-2-en-1-one], a property directly relevant to purity specification, spectroscopic quantification, and reactivity in downstream derivatisation . Several commercial suppliers offer the compound at a declared purity of 98%, with batch-specific QC documentation (NMR, HPLC, GC) available .

Agrochemical patent-aligned thiazole-1,3-dione scaffold
1,3-dicarbonyl handle for heterocycle derivatisation
Batch-certified QC (NMR, HPLC, GC) for analytical use

Why Generic Thiazole or 1,3-Dione Substitution Cannot Replace 1-(2,4-Dimethylthiazol-5-yl)hexane-1,3-dione in Structure-Sensitive Applications


Replacing 1-(2,4-dimethylthiazol-5-yl)hexane-1,3-dione with a superficially similar thiazole or 1,3-dione derivative carries a high risk of losing the specific regiochemical, electronic, and tautomeric signature that defines its behaviour in synthesis and target engagement. The 2,4-dimethyl substitution pattern on the thiazole ring is not interchangeable with the 2,5-dimethyl or unsubstituted variants; the position of the acyl attachment (C5 vs. C4 vs. C2) alters both the electron density of the heterocycle and the spatial orientation of the hexane-1,3-dione warhead . Furthermore, the fully acyclic hexane-1,3-dione side chain—as opposed to a shorter acetyl, a cyclic cyclohexane-1,3-dione, or a chalcone-type α,β-unsaturated system—provides a distinct pKₐ, enol content, and chelation geometry that cannot be replicated by generic “thiazole-dione” surrogates . The evidence items below quantify these differences and show where the target compound holds verifiable advantage or unique positioning relative to its nearest commercially available structural neighbours.

Positional isomer
5-yl hexane-1,3-dione (target)4-yl isomer may shift electronic profile and patent alignment
Unsubstituted thiazole
2,4-dimethylthiazole coreUnsubstituted analogue may reduce lipophilicity and metabolic stability, altering target engagement
Acetyl analogue
Hexane-1,3-dione bifunctional reactivitySimple acetyl lacks enolisable β-dicarbonyl; cannot support chelation or condensation chemistry

Quantitative Differentiation Evidence: How 1-(2,4-Dimethylthiazol-5-yl)hexane-1,3-dione Compares to Nearest Structural Neighbours


Positional Regiochemistry Differentiation: 5-yl vs. 4-yl Attachment on the Dimethylthiazole Core

The target compound carries the hexane-1,3-dione moiety at the 5-position of the 2,4-dimethylthiazole ring. Its closest positional isomer, 1-(2,5-dimethylthiazol-4-yl)hexane-1,3-dione (CAS 1339793-68-8), places the identical side chain at the 4-position . Although the two isomers share the same molecular formula (C₁₁H₁₅NO₂S) and molecular weight (225.31 Da), they are distinct chemical entities with different CAS numbers, different SMILES strings, and different InChI Keys—confirming that the nitrogen and sulfur positions relative to the acyl substituent are not equivalent . In thiazole-based bioactive series, the position of the acyl or dione substituent on the heterocycle is a critical determinant of target binding; C5-substituted 2,4-dimethylthiazoles have been specifically claimed as preferred substructures in pesticidal carbocyclic 1,3-dione patents, whereas the 4-yl isomer is not exemplified [1].

Positional regiochemistry
Head-to-head
5-yl vs. 4-yl isomer: distinct CAS, SMILES, InChI Key
Selecting 5-yl supports alignment with patent landscape; 4-yl not exemplified.
Verify regioisomer identity via NMR and CAS cross-check.
Regiochemistry Structure–Activity Relationship Synthetic Intermediate

Methyl Substitution Advantage: 2,4-Dimethylthiazol-5-yl vs. Unsubstituted Thiazol-5-yl Scaffold

The 2,4-dimethyl substitution on the thiazole ring distinguishes the target compound from the unsubstituted analogue 1-(1,3-thiazol-5-yl)hexane-1,3-dione (CAS 1603117-23-2, MW 197.26) . The presence of two methyl groups increases the molecular weight by 28.05 Da (225.31 vs. 197.26) and significantly alters the lipophilicity and steric profile of the heterocycle. In structurally related 2,4-disubstituted thiazole series, methyl substitution has been shown to modulate target affinity by over an order of magnitude and to improve metabolic stability relative to the unsubstituted parent [1]. Although no published head-to-head IC₅₀ data for the target compound vs. the unsubstituted analogue are currently available, the consensus from 2,4-disubstituted thiazole medicinal chemistry programs is that the dimethyl pattern provides a superior balance of potency and drug-like properties compared to the bare thiazole ring [2].

Methyl substitution
Reported
2,4-dimethyl vs. unsubstituted thiazole: MW +28 Da, lipophilicity increase
2,4-dimethyl scaffold may support improved binding and metabolic stability based on literature precedent.
No direct IC₅₀ comparison available; class-level inference.
Lipophilicity Metabolic Stability Heterocycle SAR

Acyclic Dione Versatility: Hexane-1,3-dione vs. Acetyl (Ethanone) Substituent

The target compound bears an acyclic hexane-1,3-dione side chain (propyl β-diketone), whereas a widely available and structurally related building block, 1-(2,4-dimethylthiazol-5-yl)ethanone (5-acetyl-2,4-dimethylthiazole, CAS 38205-60-6), carries a simple acetyl group . The hexane-1,3-dione motif introduces a second carbonyl at the 3-position, creating a 1,3-dicarbonyl system capable of keto–enol tautomerism, metal chelation, and condensation chemistry that the mono-ketone cannot provide . This difference is quantified by the molecular formula: the target compound adds C₄H₆O (+70.09 Da) relative to the ethanone analogue, corresponding to the propyl ketone extension. In agricultural 1,3-dione patent families, the cyclic or acyclic 1,3-dione moiety is the essential pharmacophore for herbicidal and insecticidal activity; the simple acetyl derivative lacks this warhead and is not claimed for the same biological endpoints [1].

Dione vs. acetyl
Head-to-head
Hexane-1,3-dione enables enolisation, chelation, condensations; acetyl lacks second carbonyl.
Only hexane-1,3-dione provides bifunctional reactivity for derivatisation.
Essential for pyrazole, isoxazole, or metal-complex synthesis.
Synthetic Intermediate Derivatisation Chelation

Verifiable Purity Specification: 98% Batch-Certified vs. Uncharacterized or Lower-Grade Analogues

The target compound is commercially supplied with a standard purity specification of 98%, supported by batch-specific QC certificates that typically include NMR, HPLC, and GC data . In contrast, several structurally related analogues—including 1-(2,5-dimethylthiazol-4-yl)hexane-1,3-dione and 1-(2,5-dimethylthiazol-4-yl)pentane-1,3-dione—are either listed without a published purity specification or offered at a lower declared purity (e.g., 97%) with no indication of multi-technique analytical characterisation . The availability of multi-parametric batch QC documentation is critical for reproducible synthesis and biological assay; a 1% purity difference can translate into a ≥1% molar deficit in stoichiometric calculations, introducing systematic error in dose–response and SAR studies [1].

Purity specification
Specification review
98% (HPLC) with multi-technique batch QC
Higher grade with documentation supports stoichiometric accuracy and traceability.
≥1% purity advantage over closest listed analogue.
Quality Control Purity Reproducibility

Pesticidal Patent Class Scope: 1,3-Dione Thiazoles as Privileged Agrochemical Scaffolds

US Patent 7,595,404 B2 (Bayer CropScience) explicitly claims hetaryl-substituted carbocyclic 1,3-diones, with thiazolyl identified as a preferred heterocycle from the group consisting of thiazolyl, and with optional methyl and halogen substitution on the ring [1]. Within this patent, compounds bearing a 2,4-dimethylthiazol-5-yl substitution pattern are structurally aligned with the most preferred embodiments, whereas alternative heterocycles (e.g., pyridyl, furanyl) and different substitution patterns are relegated to broader Markush scopes without specific biological exemplification [2]. No pesticidal patent or primary research article has been found that specifically exemplifies 1-(2,5-dimethylthiazol-4-yl)hexane-1,3-dione, 1-(thiazol-5-yl)hexane-1,3-dione, or 1-(2,4-dimethylthiazol-5-yl)ethanone as an active ingredient. This creates an IP differentiation landscape where the target compound sits within a well-defined, preferred structural claim scope, whereas its nearest structural neighbours occupy either unexplored or broader, less-preferred IP territory [3].

Patent class scope
Class-level
Target falls within preferred Markush embodiments of US 7,595,404 B2
May provide stronger freedom-to-operate position for agrochemical R&D; comparators not exemplified.
No public in vivo efficacy data; patent alignment only.
Pesticide Herbicide Agrochemical Intermediate

Keto–Enol Tautomerism: Quantifiable Impact on Physicochemical Properties and Analytical Quantification

The target compound exists as an equilibrium mixture of the 1,3-diketone form [1-(2,4-dimethylthiazol-5-yl)hexane-1,3-dione] and its enol tautomer [1-(2,4-dimethyl-1,3-thiazol-5-yl)-3-hydroxyhex-2-en-1-one], both registered under the same CAS number 1411467-76-9 . This tautomeric equilibrium distinguishes it from the simple ketone analogue 5-acetyl-2,4-dimethylthiazole, which lacks an enolisable β-dicarbonyl system and exists predominantly as a single keto species . In analogous 1,3-dione systems, the enol content can range from ~5% to >95% depending on solvent, concentration, and temperature, directly affecting UV absorption, HPLC retention time, and NMR integration [1]. The co-existence of two tautomers necessitates explicit specification of the dominant form for accurate quantitative analysis; suppliers listing the compound under different IUPAC names (diketone vs. enol) may be reporting the same equilibrium mixture, but users must verify which tautomeric ratio their QC data represent .

Keto–enol tautomerism
Analytical context
Equilibrium mixture of diketone and enol forms under CAS 1411467-76-9
Tautomer ratio affects UV, HPLC, qNMR quantification; must be controlled for reference-standard use.
Enol content may exceed 80% in CDCl₃; verify under working conditions.
Tautomerism Analytical Chemistry Solubility

Procurement-Driven Application Scenarios Where 1-(2,4-Dimethylthiazol-5-yl)hexane-1,3-dione Provides Verifiable Advantage


Agrochemical Lead Optimisation Within the Bayer CropScience 1,3-Dione Patent Space

Discovery teams developing novel herbicides or insecticides based on the hetaryl-substituted 1,3-dione pharmacophore should prioritise 1-(2,4-dimethylthiazol-5-yl)hexane-1,3-dione, as it aligns structurally with the preferred thiazolyl embodiments of US 7,595,404 B2 [1]. The 2,4-dimethyl substitution and the acyclic hexane-1,3-dione side chain place the compound squarely within the most actively claimed Markush sub-genera, providing a stronger IP position than the unsubstituted thiazole analogue or the 4-yl positional isomer, neither of which is specifically exemplified in the patent family . While in vivo efficacy data for this specific compound remain unpublished, its procurement enables direct SAR exploration within the core patent landscape.

Synthesis of Heterocyclic Libraries via 1,3-Dicarbonyl Derivatisation

The hexane-1,3-dione motif provides a bifunctional electrophilic handle that the simple acetyl analogue (5-acetyl-2,4-dimethylthiazole) cannot offer [1]. This compound can serve as a versatile building block for the construction of pyrazoles, isoxazoles, pyrimidines, and metal-chelate complexes through condensation with hydrazines, hydroxylamine, amidines, or metal salts . The keto–enol tautomerism, confirmed by the dual IUPAC nomenclature (diketone and enol forms sharing CAS 1411467-76-9), must be considered when planning reactions; the enol form may be the reactive species in electrophilic substitutions and chelation, influencing solvent choice and reaction conditions .

Analytical Reference Standard for Thiazole-Containing 1,3-Diones in Environmental or Metabolism Studies

The availability of 98% purity with multi-technique batch QC (NMR, HPLC, GC) makes this compound suitable as an analytical reference standard for quantifying thiazole-1,3-dione metabolites in environmental fate or metabolism studies [1]. However, users must establish which tautomeric form (diketone vs. enol) predominates under their analytical conditions, as the equilibrium can shift with solvent, pH, and temperature . For regulatory submissions, the batch-specific QC documentation provides the traceability required for GLP compliance, a feature not consistently available for lower-grade or uncharacterised structural analogues .

Medicinal Chemistry Hit Expansion Targeting LSD1 or Related Flavin-Dependent Oxidases

Although no published IC₅₀ data exist for the target compound against LSD1 (KDM1A) or MAO enzymes, structurally related 2,4-dimethylthiazole derivatives have been identified as LSD1 and MAO-A/B inhibitors in high-throughput screening campaigns [1]. The 1,3-dione moiety may serve as a metal-chelating warhead or a hydrogen-bonding anchor, and the 2,4-dimethylthiazole core provides the lipophilic aromatic surface for target engagement . Procuring 1-(2,4-dimethylthiazol-5-yl)hexane-1,3-dione for hit expansion is justified when the medicinal chemistry objective is to probe the SAR around the 5-position substituent on the dimethylthiazole scaffold—a region that the acetyl analogue cannot explore due to its truncated side chain . Users are cautioned that no target-specific selectivity or in vivo pharmacokinetic data are publicly available, and all activity projections are class-level inferences.

Application
Selection Property
Validation Focus
Agrochemical lead optimisation
Patent alignment with preferred 2,4-dimethylthiazol-5-yl Markush
Confirm regioisomer identity and batch QC; review patent exemplification scope
Heterocyclic library synthesis
1,3-dicarbonyl bifunctional reactivity for condensations
Establish enol/diketone ratio under reaction conditions; verify chelation behaviour
Analytical reference standard
Multi-technique batch QC and tautomeric awareness
Quantify tautomeric equilibrium in analytical matrix; use batch-specific documentation for traceability
Medicinal chemistry hit expansion
2,4-dimethylthiazole core for 5-position SAR exploration
Assess target engagement in relevant assays; no public selectivity or PK data available
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